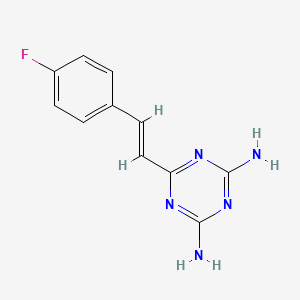

6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine

Description

Significance of Nitrogen-Heterocycles in Medicinal and Materials Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the development of a vast array of functional molecules. openmedicinalchemistryjournal.commdpi.com These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are prevalent in nature, forming the core of many essential biomolecules such as nucleic acids, vitamins, and alkaloids. nih.govrsc.org In medicinal chemistry, nitrogen heterocycles are a cornerstone of drug design, with a significant percentage of FDA-approved small-molecule drugs featuring these scaffolds. openmedicinalchemistryjournal.commsesupplies.com Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like proteins and enzymes. nih.gov Furthermore, the presence of nitrogen atoms can influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability, all of which are critical for pharmacokinetic and pharmacodynamic profiles. mdpi.com In materials chemistry, nitrogen heterocycles are integral to the creation of polymers, dyes, and corrosion inhibitors due to their unique electronic and structural properties. openmedicinalchemistryjournal.com

The 1,3,5-Triazine-2,4-Diamine (B193344) Core as a Privileged Scaffold

Within the broad family of nitrogen heterocycles, the 1,3,5-triazine (B166579) ring system is a particularly noteworthy scaffold. rsc.orgiciq.org This six-membered ring with alternating carbon and nitrogen atoms serves as a versatile template for the synthesis of diverse molecular architectures. nih.gov When substituted with two amino groups at the 2 and 4 positions, it forms the 1,3,5-triazine-2,4-diamine core, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry. researchgate.net This term is used for molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus appearing in a range of biologically active compounds. The 2,4-diamino-1,3,5-triazine moiety has been identified in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netijpras.comnih.gov The arrangement of nitrogen atoms and amino substituents in this core allows for a rich display of hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules. rsc.org

Rationale for Researching 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine

The specific focus on this compound arises from the strategic combination of the privileged 1,3,5-triazine-2,4-diamine core with two other moieties known for their significant contributions to bioactivity: the styryl group and a fluorine atom.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. acs.orgnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can have profound effects on a molecule's biological profile. mdpi.combohrium.com Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. bohrium.com It can also modulate the acidity or basicity of nearby functional groups, thereby influencing a compound's pharmacokinetic properties. acs.org Additionally, fluorine can participate in favorable protein-ligand interactions, leading to increased binding affinity. bohrium.com The replacement of a hydrogen atom with fluorine can lead to improved pharmacological properties. acs.org

Given the well-documented activities of its constituent parts, research into this compound and related compounds is being pursued across several therapeutic areas. The 1,3,5-triazine-2,4-diamine scaffold is a known platform for the development of anticancer agents. nih.govnih.gov Therefore, a primary avenue of investigation for this compound is its potential as an antiproliferative agent against various cancer cell lines.

Furthermore, derivatives of 1,3,5-triazine-2,4-diamine have shown promise as antiplasmodial agents, suggesting a potential application in the treatment of malaria. mmv.orgnih.gov The synthesis of various 1,2,4-triazine (B1199460) derivatives has also been explored for their anti-inflammatory and cytotoxic activities. researchgate.netjmchemsci.com The structural similarities and known biological activities of related triazine compounds suggest that this compound could also be investigated for its potential in these areas. The presence of the styryl and fluoro-phenyl groups may confer novel or enhanced activities, making this compound a target for screening in a wide range of biological assays.

Below is a table summarizing the key molecular components and their potential contributions to the bioactivity of the target compound.

| Molecular Component | Chemical Structure | Potential Contribution to Bioactivity |

| 1,3,5-Triazine-2,4-diamine Core | A six-membered heterocyclic ring with alternating nitrogen and carbon atoms, substituted with two amine groups. | Privileged scaffold, provides a rigid framework, participates in hydrogen bonding, associated with anticancer and antimicrobial activities. |

| Styryl Moiety | A phenyl group attached to a vinyl group (-CH=CH-Ph). | Influences lipophilicity and oral absorption, contributes to molecular conformation, associated with antioxidant and antimicrobial properties. nih.govresearchgate.netnih.gov |

| 4-Fluoro Substituent | A fluorine atom attached to the phenyl ring of the styryl group. | Enhances metabolic stability, modulates physicochemical properties (e.g., pKa), can increase binding affinity to biological targets. mdpi.combohrium.comacs.org |

Structure

3D Structure

Propriétés

IUPAC Name |

6-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFIPGJZEKGYMN-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726-33-0 | |

| Record name | NSC54177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Elucidation of Chemical Structure

Spectroscopic analysis is fundamental to the characterization of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine, confirming its covalent framework and providing insights into its electronic environment. High-resolution NMR, mass spectrometry, and vibrational spectroscopy each offer complementary information to build a complete structural picture.

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment of the molecule. The expected spectra are based on the analysis of its constituent parts: the 2,4-diamino-1,3,5-triazine core, the styryl linker, and the 4-fluorophenyl group.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the amino, vinyl, and aromatic protons. The two primary amino (-NH₂) groups on the triazine ring would likely appear as a broad singlet in the range of 6.5-7.0 ppm, with the exact shift depending on the solvent and concentration. The vinyl protons of the styryl group are expected to appear as two distinct doublets in the olefinic region (typically 6.5-8.0 ppm), showing a large coupling constant (J > 15 Hz) characteristic of a trans configuration. The aromatic protons of the 4-fluorophenyl ring would exhibit a characteristic AA'BB' system, appearing as two sets of multiplets or doublets of doublets, integrating to two protons each.

¹³C NMR: The carbon spectrum would provide key information about the carbon skeleton. The three carbon atoms of the 1,3,5-triazine (B166579) ring are expected to resonate at very low field, typically between 165 and 175 ppm. The styryl carbons would appear in the olefinic region (~120-140 ppm). The carbons of the 4-fluorophenyl ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large one-bond coupling constant (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. For a 4-fluorostyryl moiety, the ¹⁹F NMR spectrum is expected to show a single resonance, likely a multiplet due to couplings with the ortho-protons on the phenyl ring.

2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the triazine core, the styryl linker, and the fluorophenyl ring. For instance, HMBC would show correlations between the vinyl protons and the triazine ring carbon, confirming the attachment point of the styryl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| Triazine C2, C4 | - | ~167.0 | Quaternary carbons bearing amino groups |

| Triazine C6 | - | ~171.0 | Quaternary carbon attached to the styryl group |

| Amino (-NH₂) | ~6.8 | - | Broad singlet |

| Styryl Cα (adjacent to triazine) | ~7.0 | ~125.0 | Doublet, J ≈ 16 Hz |

| Styryl Cβ (adjacent to phenyl) | ~7.8 | ~135.0 | Doublet, J ≈ 16 Hz |

| Fluorophenyl C1' (ipso to styryl) | - | ~133.0 | Doublet due to C-F coupling (JCF ≈ 3 Hz) |

| Fluorophenyl C2', C6' (ortho to styryl) | ~7.6 | ~129.0 | Doublet of doublets, JHH ≈ 8.5 Hz |

| Fluorophenyl C3', C5' (ortho to F) | ~7.2 | ~116.0 | Doublet of doublets, JHH ≈ 8.5 Hz, JHF ≈ 8.5 Hz |

| Fluorophenyl C4' (ipso to F) | - | ~163.0 | Doublet due to C-F coupling (¹JCF ≈ 250 Hz) |

HRMS is essential for confirming the elemental composition of the molecule with high precision. For this compound (C₁₁H₁₀FN₅), the expected exact mass for the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A match within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Calculated Exact Mass [M+H]⁺: 232.0993

Molecular Formula: C₁₁H₁₁FN₅

FT-IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary amino groups should appear as a pair of bands in the 3300-3500 cm⁻¹ region. The bending vibration of the N-H bond is expected around 1640 cm⁻¹. The triazine ring vibrations (C=N stretching) typically occur in the 1500-1600 cm⁻¹ region. The trans-vinylic C=C stretch is anticipated around 1625 cm⁻¹, while the out-of-plane C-H bend for the trans double bond gives a strong band near 965 cm⁻¹. The C-F stretch of the fluorophenyl group will produce a strong absorption in the 1200-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring and the C=C double bond are typically strong in the Raman spectrum, whereas the N-H and C-F stretches are often weaker.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Amino (N-H) | 3450, 3320 | Weak/Absent | Symmetric & Asymmetric Stretching |

| Amino (N-H) | 1640 | Medium | Scissoring (Bending) |

| Alkene (C=C) | 1625 | Strong | Stretching (trans-styryl) |

| Triazine & Aromatic (C=N, C=C) | 1580, 1550, 1500 | Strong | Ring Stretching |

| C-F Bond | 1230 | Medium | Stretching |

| Alkene C-H Bend | 965 | Medium | Out-of-plane bend (trans) |

Solid-State Structural Investigations

While a specific crystal structure for this compound is not publicly available, analysis of closely related derivatives provides a robust model for its expected solid-state behavior, particularly its hydrogen bonding patterns and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Analysis of derivatives such as 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine and 2,4-diamino-6-phenyl-1,3,5-triazine reveals common structural motifs that are highly likely to be present in the target compound. rsc.org

The 2,4-diamino-1,3,5-triazine moiety is a well-established and powerful motif for directing supramolecular assembly through hydrogen bonding. The two primary amino groups provide a total of four hydrogen bond donors (N-H), while the ring nitrogen atom at position 5 acts as a hydrogen bond acceptor.

This donor-donor-acceptor arrangement facilitates the formation of highly predictable and stable hydrogen-bonded dimers. Specifically, two molecules typically interact through a pair of N—H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif in graph-set notation. rsc.org This centrosymmetric dimer is the fundamental building block in the crystal structures of nearly all 2,4-diamino-6-aryl-1,3,5-triazines. rsc.org

These primary dimers can be further interconnected into higher-order structures. The remaining N-H donors on the amino groups can form additional hydrogen bonds, often linking the dimers into infinite one-dimensional tapes or two-dimensional sheets. In the case of the fluorostyryl derivative, the fluorine atom is a weak hydrogen bond acceptor and could potentially participate in weaker C-H···F interactions. Furthermore, the extended π-system of the styryl group and the triazine ring allows for significant π-π stacking interactions, which would play a crucial role in organizing the hydrogen-bonded sheets or tapes into a stable three-dimensional crystal lattice. rsc.org

Self-Assembly and Supramolecular Architectures

The self-assembly of 2,4-diamino-1,3,5-triazine derivatives is a cornerstone of supramolecular chemistry, driven primarily by their capacity for forming specific and robust hydrogen bonding networks. While detailed crystallographic studies specifically for this compound are not extensively available in the surveyed literature, the supramolecular behavior of this molecule can be inferred from the well-documented self-assembly patterns of analogous 6-substituted-2,4-diamino-1,3,5-triazines. The core of this behavior lies in the complementary donor and acceptor sites on the diaminotriazine moiety.

The amino groups (–NH₂) on the triazine ring serve as hydrogen bond donors, while the ring nitrogen atoms act as hydrogen bond acceptors. This arrangement facilitates the formation of highly predictable and stable hydrogen-bonded motifs. The most prevalent of these is the R²₂(8) graph set motif, where two molecules form a dimer through a pair of N–H···N hydrogen bonds. This creates a centrosymmetric eight-membered ring, a structural theme that is consistently observed in the crystal structures of numerous 2,4-diamino-1,3,5-triazine derivatives.

These dimeric units can further self-assemble into larger, more complex architectures. Depending on the nature and steric hindrance of the substituent at the 6-position, these dimers can organize into one-dimensional ribbons, two-dimensional sheets, or three-dimensional networks. For instance, in related compounds with phenyl or substituted phenyl groups, these ribbons or sheets are common. The resulting supramolecular structures can vary from pseudo-honeycomb networks to corrugated rosette layers.

The interplay between the strong, directional N–H···N hydrogen bonds of the diaminotriazine core and the weaker, less directional interactions involving the fluorostyryl group (such as π-π stacking and C–H···F interactions) would ultimately dictate the final three-dimensional arrangement of the molecules in the solid state. This synergy of multiple non-covalent forces is a key principle in crystal engineering and the rational design of functional molecular materials.

Based on studies of analogous compounds, the following table summarizes the typical hydrogen bonding and intermolecular interactions observed in the self-assembly of 2,4-diamino-1,3,5-triazine derivatives, which are anticipated to be relevant for this compound.

| Interaction Type | Donor | Acceptor | Typical Motif/Structure |

| Hydrogen Bonding | N-H (amino group) | N (triazine ring) | R²₂(8) Dimer, Ribbons, Sheets |

| Hydrogen Bonding | N-H (amino group) | O (in co-crystals) | R²₂(8) Motif |

| π-π Stacking | Aromatic rings | Aromatic rings | Stacked columns |

| Weak Interactions | C-H | F/π-system | Directional packing |

This table is a generalized representation based on the self-assembly of similar 2,4-diamino-1,3,5-triazine derivatives.

Further empirical studies, such as single-crystal X-ray diffraction, would be necessary to fully elucidate the specific supramolecular architecture of this compound and to quantify the geometric parameters of its self-assembled structures.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 6-(4-fluorostyryl)-1,3,5-triazine-2,4-diamine, these methods reveal details about its structural stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate a molecule's optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO). researchgate.net For styryl-triazine derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) or higher basis set, are used to determine key molecular properties. nih.govnih.govmdpi.com

The optimized geometry from DFT calculations provides precise data on bond lengths, bond angles, and dihedral angles, confirming the planarity of the triazine ring and the spatial orientation of the 4-fluorostyryl substituent. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov These calculations indicate that the electron density in the HOMO is typically located on the styryl moiety, while the LUMO is centered on the electron-deficient triazine ring, suggesting the sites prone to electrophilic and nucleophilic attack, respectively.

Table 1: Representative DFT-Calculated Properties for a Styryl-Triazine Scaffold

| Parameter | Typical Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and based on typical DFT calculations for related 1,3,5-triazine (B166579) derivatives.

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution

Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. researchgate.net This analysis interprets the wave function in terms of localized electron-pair bonding units (Lewis structures). For triazine derivatives, NBO analysis reveals significant delocalization of electron density from the lone pairs of nitrogen atoms in the amino groups to the antibonding orbitals of the triazine ring.

This charge transfer, quantified as the second-order perturbation interaction energy (E(2)), indicates strong hyperconjugative interactions. These interactions contribute significantly to the stability of the molecular structure. For instance, interactions between the lone pair orbitals of the amino nitrogens (n) and the π* antibonding orbitals of the triazine ring's C-N bonds are typically observed, stabilizing the system.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Identification of Putative Biological Targets and Binding Sites

Derivatives of 1,3,5-triazine are widely investigated for their anticancer properties. researchgate.netrsc.org Research on similar compounds suggests that this compound may target several key proteins involved in cancer progression. Putative biological targets for this class of compounds include various kinases and enzymes critical for tumor growth and survival. nih.gov

Prominent targets identified for analogous triazine compounds include:

Phosphoinositide 3-kinase (PI3K): A key enzyme in cell signaling pathways that regulate cell growth and survival. nih.gov

Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that is also a central regulator of cell proliferation. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Often overexpressed in various cancers, making it a prime target for inhibitors. rsc.org

Dihydrofolate Reductase (DHFR): An enzyme involved in nucleotide synthesis, which is a classic target for antifolate cancer drugs.

Docking studies simulate the binding of the triazine derivative into the active site of these proteins, helping to identify the most likely biological targets.

Prediction of Binding Affinities and Molecular Recognition Principles

Molecular docking algorithms calculate a scoring function to estimate the binding affinity between the ligand and the protein target. researchtrend.net This score, often expressed as a negative value in kcal/mol, represents the free energy of binding. A lower (more negative) score indicates a more favorable binding interaction.

For this compound, docking studies would likely reveal key molecular interactions responsible for binding. These interactions typically include:

Hydrogen Bonds: Formed between the amino groups of the triazine core and amino acid residues (e.g., aspartate, glutamate, serine) in the protein's active site.

π-π Stacking: Occurring between the aromatic triazine or phenyl rings of the ligand and aromatic residues like tyrosine, phenylalanine, or tryptophan in the target.

Hydrophobic Interactions: Involving the nonpolar parts of the ligand and hydrophobic pockets within the binding site.

The fluorine atom on the styryl group can also participate in halogen bonding or alter the electronic properties of the ring, potentially enhancing binding affinity.

Table 2: Illustrative Molecular Docking Results for a Triazine Ligand Against a Kinase Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| EGFR Kinase (PDB: 6V6O) | -8.5 | Met793, Asp855 |

| PI3Kα (PDB: 4JPS) | -9.2 | Val851, Lys802 |

Note: These results are representative examples based on docking studies of similar 1,3,5-triazine derivatives. rsc.orgekb.eg

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. ekb.eg These models are built using a library of related compounds with known activities to predict the potency of new, untested molecules. researchgate.net

For a series of 6-styryl-1,3,5-triazine-2,4-diamine derivatives, a 3D-QSAR model could be developed to guide the synthesis of more potent anticancer agents. rsc.orgnih.gov The model would identify the specific steric and electrostatic fields around the molecule that are crucial for its biological activity. For example, CoMFA/CoMSIA contour maps might indicate that:

A bulky, sterically favored group is preferred at a certain position to enhance activity.

An electropositive or electronegative region is critical for interaction with the biological target.

Such models have proven to be reliable in predicting the anticancer activity of 1,3,5-triazine derivatives, with high correlation coefficients (R²) and predictive abilities (Q²). ekb.egresearchgate.net These studies are essential for the rational design of new analogues of this compound with improved therapeutic potential.

Development of Predictive Models for Biological Activity

Detailed computational studies specifically focused on developing predictive Quantitative Structure-Activity Relationship (QSAR) models for the biological activity of this compound are not extensively available in the public domain. However, the broader class of 2,4-diamino-1,3,5-triazine derivatives has been the subject of such investigations, providing a framework for how predictive models for this specific compound could be developed.

For related series of 1,3,5-triazine derivatives, 3D-QSAR models have been constructed to elucidate the relationship between the molecular structure and biological activities, such as antiproliferative effects. These models are typically built from a library of analogous compounds with varying substituents and their corresponding experimental activity data. The process involves aligning the structures and calculating molecular interaction fields to correlate with biological activity. For a compound like this compound, key descriptors for a QSAR model would likely include:

Topological descriptors: Related to the connectivity and shape of the molecule.

Quantum chemical descriptors: Derived from density functional theory (DFT) to describe electronic properties.

The development of a robust QSAR model for this specific compound would necessitate the synthesis and biological evaluation of a series of structurally similar molecules to provide the necessary training and test sets for model validation.

Multi-Target QSAR Approaches for Diverse Pharmacological Effects

The concept of multi-target QSAR (mt-QSAR) is particularly relevant for compounds that may interact with multiple biological targets, leading to a range of pharmacological effects. While no specific mt-QSAR studies have been published for this compound, the methodology has been applied to other classes of compounds to simultaneously predict activity against different targets.

The application of an mt-QSAR approach to this compound would be a strategic step in exploring its polypharmacology. Such a model would be constructed using data from various biological assays against different targets. By analyzing the shared and distinct structural features that contribute to activity at each target, a more comprehensive understanding of its potential therapeutic applications and off-target effects could be achieved. This approach is valuable in modern drug discovery for designing compounds with desired multi-target profiles.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of a molecule and its dynamic interactions with a biological target. Although specific MD simulation studies for this compound are not reported in the available literature, the methodology is broadly applicable.

An MD simulation for this compound would involve placing it in a simulated physiological environment (e.g., a water box with ions) and calculating the atomic motions over time. This would reveal:

Conformational Preferences: The most stable three-dimensional shapes of the molecule in solution.

Flexibility of the Styryl Linker: The degree of rotation and bending around the bond connecting the fluorophenyl group to the triazine ring.

Interaction Dynamics: When complexed with a target protein, MD simulations can elucidate the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the role of water molecules in the binding site.

For structurally related triazine derivatives, MD simulations have been used to validate the stability of protein-ligand complexes predicted by molecular docking.

In Silico ADMET Predictions (excluding safety/toxicity profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. While a specific, comprehensive in silico ADMET profile for this compound has not been published, predictions can be made using various computational models.

Based on general principles and in silico tools applied to similar heterocyclic compounds, the following ADMET properties can be estimated. It is important to note that these are predictive values and would require experimental validation.

Table 1: Predicted In Silico ADMET Properties

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Caco-2 Permeability | Moderately Permeable | Suggests reasonable potential for intestinal absorption. |

| Human Intestinal Absorption | High | Indicates that a significant fraction of the compound may be absorbed from the gut. |

| P-glycoprotein Substrate | Likely | Potential for efflux from cells, which could affect distribution and efficacy. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Uncertain | The presence of polar amino groups may limit BBB penetration, but this would need specific modeling. |

| Plasma Protein Binding | High | Likely to bind to plasma proteins, which would affect the free concentration of the compound. |

| Metabolism | ||

| CYP450 Inhibition (various isoforms) | Potential Inhibitor of some isoforms | May have drug-drug interaction potential. |

| Excretion | ||

| Renal Excretion | Likely route | The compound and its metabolites are likely to be cleared by the kidneys. |

These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, which are key determinants of its pharmacokinetic behavior.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidating the Role of the Styryl Moiety in Biological Activity

The styryl moiety, an arylvinyl group, at the 6-position of the triazine ring plays a crucial role in the molecule's interaction with biological targets. The extended conjugation provided by the vinyl linker between the triazine and the phenyl ring influences the planarity and electronic distribution of the entire molecule. This feature can be critical for effective binding within the active sites of target enzymes or receptors.

In related 6-aryl-1,3,5-triazine-2,4-diamine series, the nature of the group at the 6-position is a key determinant of activity. The aryl group often inserts into a hydrophobic pocket of the target protein. nih.gov The styryl group, with its rigid and planar structure, can enhance π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding site. The vinyl linker also introduces a degree of conformational rigidity compared to a simple aryl group, which can be favorable for activity if it locks the molecule into a bioactive conformation. Studies on related 6-β-arylvinyl-1,2,4-triazines have highlighted the importance of this substituent for achieving high selectivity in biological activity. researchgate.net

Impact of Fluorine Substitution on Electronic Properties and Biological Interactions

The substitution of a fluorine atom at the para-position (position 4) of the styryl's phenyl ring has a profound impact on the molecule's physicochemical properties and subsequent biological interactions. Fluorine is the most electronegative element, and its presence as a substituent on an aromatic ring exerts a strong electron-withdrawing effect through induction. This alters the electron density of the phenyl ring and the entire conjugated system, which can modulate the strength of interactions with biological targets.

Furthermore, fluorine substitution can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also increase the compound's lipophilicity, which may improve its ability to cross cell membranes. In some cases, the fluorine atom can act as a hydrogen bond acceptor, forming specific interactions with hydrogen bond donors in a protein's active site, thereby increasing binding affinity. Research on other 6-aryl-1,3,5-triazines has shown that the introduction of fluorine-containing groups, such as trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃), on the 6-phenyl ring leads to a significant increase in antiproliferative activity against cancer cell lines. nih.gov

Systematic Modifications of the Triazine Ring Amino Groups

The 2,4-diamino substitution pattern on the 1,3,5-triazine (B166579) ring is a critical pharmacophoric feature. These amino groups are key hydrogen bond donors and acceptors, enabling the molecule to form multiple hydrogen bonds with the backbone or side chains of amino acids in a target protein. This interaction pattern is often responsible for the anchoring of the molecule in the binding pocket.

Systematic modifications of these amino groups have been extensively explored to optimize biological activity. Studies on 6,N²-diaryl-1,3,5-triazine-2,4-diamines have demonstrated that substituting one of the amino groups (at the N² position) with various aryl moieties can lead to highly potent and selective anticancer agents. nih.govrsc.org For instance, the introduction of anilines and other cyclic amines can modulate the compound's selectivity and potency. In a study of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, replacing a simple amino group with cyclic amines like piperidine or 4-methylpiperazine significantly influenced the antileukemic activity. nih.gov These modifications alter the molecule's size, shape, and hydrogen bonding capacity, allowing for tailored interactions with different biological targets.

| Modification on Amino Group | Observed Effect on Biological Activity | Reference Compound Class |

| N²-Aryl substitution | Increased potency and selectivity against cancer cells. | 6,N²-Diaryl-1,3,5-triazine-2,4-diamines nih.gov |

| 4-Cycloamino (piperidino) | Enhanced activity, particularly with bulky lipophilic groups on the 6-phenyl ring. | 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines nih.gov |

| 4-Cycloamino (pyrrolidino) | Generally lower activity compared to piperidino analogues. | 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines nih.gov |

Derivatization at the 6-Position of the Triazine Ring with Aryl and Heteroaryl Groups

The substituent at the 6-position of the triazine ring is a primary point for derivatization to explore and optimize biological activity. Replacing the 4-fluorostyryl group with other aryl and heteroaryl moieties has been a common strategy in the development of triazine-based therapeutic agents. The goal is to improve binding affinity, selectivity, and pharmacokinetic properties.

| Substituent at C6-Phenyl Ring | Cell Line | Activity (GI₅₀) | Reference Compound Class |

| 4-tert-Butyl | Jurkat T | < 10 µM | 6-(4-tert-butylphenyl)-4-piperidino-1,3,5-triazin-2-amine nih.gov |

| 4-Trifluoromethyl | Jurkat T | < 10 µM | 6-(4-(Trifluoromethyl)phenyl)-4-piperidino-1,3,5-triazin-2-amine nih.gov |

| 4-Phenoxy | Jurkat T | < 10 µM | 4-Piperidino-6-(4-phenoxyphenyl)-1,3,5-triazin-2-amine nih.gov |

| 4-H (unsubstituted) | Jurkat T | > 10 µM | 6-Phenyl-4-piperidino-1,3,5-triazin-2-amine nih.gov |

Stereochemical Influences on Molecular Recognition and Biological Effects

Stereochemistry is a fundamental aspect of molecular recognition, as biological targets such as enzymes and receptors are chiral environments. The styryl moiety in 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine contains a carbon-carbon double bond, which can exist as two different geometric isomers: the E (trans) and Z (cis) isomers.

These isomers have distinct three-dimensional shapes and spatial arrangements of atoms. Consequently, they can exhibit different binding affinities and biological activities. One isomer may fit optimally into a protein's binding site, leading to a potent biological response, while the other isomer may bind weakly or not at all. Although specific studies differentiating the activity of the E and Z isomers of this compound are not widely reported, it is a critical consideration in drug design. The synthesis of this compound often results in the thermodynamically more stable E-isomer, but the potential activity of the Z-isomer cannot be disregarded. A comprehensive SAR study would involve the separation and individual biological evaluation of each geometric isomer.

Correlation of Physicochemical Descriptors with Observed Activities

To understand the relationship between the chemical structure and biological activity in a quantitative manner, Quantitative Structure-Activity Relationship (QSAR) studies are employed. These models correlate variations in biological activity with changes in physicochemical descriptors of the molecules. For 1,3,5-triazine derivatives, 3D-QSAR models have been successfully developed to predict their antiproliferative activity and guide the design of new, more potent compounds. nih.govnih.gov

Key physicochemical descriptors often used in these models for triazine derivatives include:

Electronic parameters: Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents. The electronegativity of the fluorine atom in the title compound would be a significant electronic descriptor.

Lipophilic parameters: The partition coefficient (log P), which measures the hydrophobicity of the molecule. This is crucial for membrane permeability and hydrophobic interactions with the target.

Steric parameters: Molar refractivity (MR) or Taft steric parameters (Es), which describe the size and shape of the substituents. The bulk of the styryl group and any modifications to the amino groups would be captured by these descriptors.

QSAR studies on 6,N²-diaryl-1,3,5-triazine-2,4-diamines and 6-aryl-4-cycloamino-1,3,5-triazine-2-amines have shown that a combination of these descriptors can accurately predict anticancer activity. nih.govnih.gov These models often highlight the importance of specific steric and electronic fields around the molecule, providing a roadmap for designing analogues with enhanced potency and selectivity.

Preclinical Biological and Pharmacological Activities of 6 4 Fluorostyryl 1,3,5 Triazine 2,4 Diamine Derivatives

Anticancer Activities in In Vitro Cell-Based Assays

Derivatives of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine have demonstrated notable anticancer activities in various in vitro models. The following sections detail the antiproliferative and cytotoxic effects, as well as the mechanistic insights into their impact on cancer cell cycle progression and the induction of cell death.

Antiproliferative and Cytotoxic Efficacy against Cancer Cell Lines

The antiproliferative and cytotoxic potential of this compound derivatives has been investigated against a panel of human cancer cell lines, including those from breast cancer (MDA-MB-231, MCF-7), colon cancer (HCT-116), cervical cancer (HeLa), and melanoma.

A study focusing on 6,N2-diaryl-1,3,5-triazine-2,4-diamines, a class to which the subject compound belongs, revealed significant antiproliferative activity against breast cancer cell lines. nih.govrsc.org These compounds were synthesized and evaluated for their ability to inhibit the growth of MDA-MB-231, SKBR-3, and MCF-7 breast cancer cells. The most promising results were observed in the inhibition of the triple-negative MDA-MB-231 breast cancer cells. nih.gov Notably, the active compounds displayed selectivity for cancer cells, as they did not affect the growth of the non-cancerous MCF-10A breast cell line. nih.govrsc.org In one study, a particularly potent derivative demonstrated a 50% growth inhibitory concentration (GI50) of 1.0 nM against MDA-MB-231 cells. researchgate.net

Further research on imamine-1,3,5-triazine derivatives showed their selective cytotoxic effects against triple-negative MDA-MB-231 breast cancer cells, as well as activity against HeLa cervical cancer cells and A498 kidney cancer cells. rsc.org Certain derivatives exhibited superior anticancer activity compared to the established drug imatinib, with IC50 values as low as 6.25 µM against MDA-MB-231 cells. rsc.org

Another class of 1,3,5-triazine (B166579) derivatives, specifically 2-(2-arylidenehydrazinyl)-4,6-bis(substituted-phenoxy)-1,3,5-triazines, has shown strong cytotoxicity against colorectal carcinoma (HCT-116) with an IC50 value of 2.2 µM for one of the potent analogues. nih.gov

While specific data for this compound against melanoma cell lines is not extensively detailed in the reviewed literature, the broad anticancer activity of triazine derivatives suggests potential efficacy that warrants further investigation.

Table 1: Antiproliferative/Cytotoxic Activity of Selected 1,3,5-Triazine Derivatives

| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | MDA-MB-231 | 1.0 nM (GI50) | researchgate.net |

| Imamine-1,3,5-triazine derivatives | MDA-MB-231 | 6.25 µM (IC50) | rsc.org |

| Imamine-1,3,5-triazine derivatives | HeLa | - | rsc.org |

| 2-(2-arylidenehydrazinyl)-4,6-bis(substituted-phenoxy)-1,3,5-triazines | HCT-116 | 2.2 µM (IC50) | nih.gov |

| 4,6-diamino-1,3,5-triazine-2-carbohydrazides | MDA-MB-231 | Low micromolar (IC50) | nih.gov |

| 4,6-diamino-1,3,5-triazine-2-carbohydrazides | MCF-7 | Low micromolar (IC50) | nih.gov |

Cell Cycle Progression Analysis and Modulation

Investigations into the mechanisms underlying the anticancer effects of triazine derivatives have included cell cycle analysis. Studies on structurally related pyrazolo[4,3-e]tetrazolo[1,5-b] cabidigitallibrary.orgnih.govmalariaworld.orgtriazine sulfonamides have shown that these compounds can induce cell cycle arrest. mdpi.com In HCT 116 human colon cancer cells, these derivatives caused an accumulation of cells in the S phase of the cell cycle. mdpi.com In other cancer cell lines, such as BxPC-3 and PC-3, the same compounds induced cell cycle arrest in the G0/G1 phase. mdpi.com This modulation of cell cycle progression is a key mechanism by which these compounds can inhibit cancer cell proliferation. While direct studies on this compound are limited, the findings from related triazine compounds suggest that interference with the cell cycle is a plausible mechanism of its anticancer activity.

Apoptosis and Necrosis Induction Mechanisms at the Cellular Level

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Research into pyrazolyl s-triazine derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines, including MDA-MB-231 and MCF-7. researchgate.net One study showed a higher percentage of apoptosis induced in these cancer cell lines compared to normal human dermal fibroblasts (HDFs), indicating a degree of selectivity for cancer cells. researchgate.net

Further mechanistic studies on pyrazolo[4,3-e]tetrazolo[1,5-b] cabidigitallibrary.orgnih.govmalariaworld.orgtriazine sulfonamides confirmed their pro-apoptotic activity. mdpi.com This was evidenced by changes in the mitochondrial transmembrane potential and the externalization of phosphatidylserine (B164497) on the cell membrane surface, both of which are key events in the apoptotic cascade. mdpi.com The pro-apoptotic effects were observed to be time and concentration-dependent. mdpi.com In a study of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, both apoptotic and necrotic features were observed in Jurkat T cells following treatment with the most active compound. nih.gov These findings strongly suggest that the induction of apoptosis is a primary mechanism through which these triazine derivatives exert their anticancer effects.

Antimalarial Activity Studies

In addition to their anticancer properties, 1,3,5-triazine derivatives have been explored for their potential as antimalarial agents. The following sections outline the in vitro efficacy of these compounds against the malaria parasite Plasmodium falciparum and their potential mechanism of action related to heme detoxification.

In Vitro Efficacy against Plasmodium falciparum Strains

Several studies have demonstrated the in vitro antimalarial activity of 1,3,5-triazine derivatives against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. A series of hybrid 4-aminoquinoline-1,3,5-triazine derivatives showed promising antimalarial activity, with some compounds being effective against both sensitive (3D7) and resistant (RKL-2) strains. cabidigitallibrary.org Another study on PABA substituted 1,3,5-triazine derivatives also reported potent antimalarial activity against both chloroquine-sensitive (3D7) and resistant (Dd2) strains of P. falciparum. nih.gov

Research focused on thiazolyl-triazine derivatives identified compounds with good activity against both 3D7 and Dd2 strains, with IC50 values of 3.02 µM and 2.17 µM against the resistant Dd2 strain for two of the designed molecules. malariaworld.org Furthermore, hybrid dimethoxy pyrazole (B372694) 1,3,5-triazine derivatives have also been evaluated, showing half-maximal inhibitory concentration values in the range of 53.85 to 100 µg/ml against the chloroquine-sensitive 3D7 strain. nih.gov

**Table 2: In Vitro Antimalarial Activity of Selected 1,3,5-Triazine Derivatives against *P. falciparum***

| Compound Class | Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Thiazolyl-triazine derivatives | Dd2 (resistant) | 2.17 µM | malariaworld.org |

| Thiazolyl-triazine derivatives | Dd2 (resistant) | 3.02 µM | malariaworld.org |

| PABA substituted 1,3,5-triazine derivatives | Dd2 (resistant) | 8.30 µg/mL | nih.gov |

| PABA substituted 1,3,5-triazine derivatives | 3D7 (sensitive) | 14.90 µg/mL | nih.gov |

| Hybrid dimethoxy pyrazole 1,3,5-triazine derivatives | 3D7 (sensitive) | 53.85 - 100 µg/ml | nih.gov |

Hemozoin Formation and Heme Polymerization Inhibition Assays

A crucial process for the survival of the malaria parasite within red blood cells is the detoxification of heme, a byproduct of hemoglobin digestion. The parasite achieves this by polymerizing toxic heme into an inert crystalline substance called hemozoin. nih.govnih.gov Inhibition of this process is a key mechanism of action for several established antimalarial drugs, such as chloroquine. nih.govresearchgate.net

Antimalarial compounds that inhibit hemozoin formation lead to an accumulation of free heme, which is toxic to the parasite. nih.gov Studies have shown a direct correlation between the inhibition of hemozoin formation, an increase in free heme levels, and parasite death. nih.gov While direct experimental data on the inhibition of hemozoin formation by this compound is not extensively available, the established antimalarial activity of various 1,3,5-triazine derivatives suggests that this may be a plausible mechanism of action. The structural features of these compounds could allow them to interfere with the heme polymerization process, similar to other hemozoin inhibitors. Further research is needed to specifically assess the hemozoin inhibition capacity of this particular compound and its derivatives.

Enzyme and Receptor Target Modulation Profiles

Derivatives of 2,4-diamino-1,3,5-triazine have been shown to modulate a wide array of biological targets, which is fundamental to their therapeutic potential. These interactions range from the inhibition of critical enzymes involved in cell proliferation and metabolism to binding with receptors that mediate cellular signaling pathways.

Dihydrofolate Redductase (DHFR) Inhibition Kinetics

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. The inhibitory activity of 1,3,5-triazine derivatives against DHFR has been a subject of significant research.

A series of novel dihydro-1,3,5-triazine derivatives incorporating a heteroatom spiro-ring were designed and evaluated for their inhibitory activity against human DHFR (hDHFR). Several of these compounds demonstrated potent inhibition, with IC50 values in the low nanomolar range, comparable to or even exceeding the potency of the reference drug Methotrexate (MTX). nih.gov For instance, compounds designated as A5 and B3 showed hDHFR inhibitory IC50 values of 3.72 nM and 4.08 nM, respectively. nih.gov

Docking studies suggest that the nitrogen-substituted triazine ring can form significant hydrophobic interactions with key amino acid residues like Glu30, Phe31, and Phe34 within the DHFR active site, contributing to the enzyme's inhibition. wjpr.net The structure of 2,4-diamino triazine itself has been studied as a model for inhibitor-active site interactions, with calculations indicating that specific nitrogen atoms (N1 and N4) play a crucial role in binding with active site residues, similar to structures observed in X-ray crystallography of enzyme-triazine complexes. nih.gov

| Compound | hDHFR IC50 (nM) | Reference |

| A2 | 7.46 | nih.gov |

| A5 | 3.72 | nih.gov |

| B1 | 6.46 | nih.gov |

| B3 | 4.08 | nih.gov |

| Methotrexate (MTX) | - | nih.gov |

Kinase Inhibition

Protein kinases are central to cellular signaling and are often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. Various 1,3,5-triazine derivatives have been identified as potent kinase inhibitors.

PI3K/mTOR Inhibition : The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and proliferation. A series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were developed as dual PI3Kα/mTOR inhibitors. nih.gov One of the most promising compounds from this series, 13g , exhibited potent inhibition of PI3K and mTOR with IC50 values of 7.0 nM and 48 nM, respectively. nih.govencyclopedia.pubsemanticscholar.org This compound also showed excellent antiproliferative activity against A549, MCF-7, and Hela cancer cell lines. nih.govencyclopedia.pub Another series of s-triazines bearing a benzimidazole (B57391) group also yielded potent PI3K/mTOR inhibitors, with compound 35 showing remarkable inhibitory activity against PI3Kδ (IC50 = 2.3 nM) and mTOR (IC50 = 15.4 nM). nih.govencyclopedia.pub

Epidermal Growth Factor Receptor (EGFR) Inhibition : EGFR is a tyrosine kinase that plays a key role in cell growth and is a validated target in oncology. Hybrid quinazoline-1,3,5-triazine derivatives have been reported as EGFR inhibitors. nih.govencyclopedia.pub Compound 12 from this series showed an IC50 value of 36.8 nM against the EGFR enzyme. nih.govencyclopedia.pubsemanticscholar.org Additionally, other 1,3,5-triazine compounds, such as 14 , have been shown to significantly inhibit EGFR-TK with an IC50 value of 2.54 ± 0.22 µM. nih.govencyclopedia.pubsemanticscholar.org

Other Kinases : The 2,4-diamino-1,3,5-triazine scaffold has been evaluated against a panel of twelve protein kinases. From this screening, compound 5b was identified as the most active, inhibiting PIM1 kinase with an IC50 of 1.18 µg/mL. ijpras.comijpras.com Furthermore, 2-hydroxy-4,6-diamino- ijpras.comnih.govnih.govtriazines have been described as a novel class of potent inhibitors of the VEGF-R2 (KDR) tyrosine kinase, with compound 14d showing an IC50 of 18 nM in an in vitro enzyme inhibition assay. acs.org

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| 13g | PI3K | 7.0 | nih.gov, encyclopedia.pub, semanticscholar.org |

| mTOR | 48 | nih.gov, encyclopedia.pub, semanticscholar.org | |

| 35 | PI3Kδ | 2.3 | nih.gov, encyclopedia.pub |

| mTOR | 15.4 | nih.gov, encyclopedia.pub | |

| 12 | EGFR | 36.8 | nih.gov, encyclopedia.pub, semanticscholar.org |

| 14 | EGFR-TK | 2540 | nih.gov, encyclopedia.pub, semanticscholar.org |

| 14d | VEGF-R2 (KDR) | 18 | acs.org |

Topoisomerase Inhibition

Human DNA topoisomerase IIα (htIIα) is an essential enzyme for managing DNA topology during replication and transcription, making it a validated target for anticancer drugs. Research has identified novel 4-amino-6-(phenylamino)-1,3,5-triazines as monocyclic inhibitors of htIIα that target the ATP binding site. nih.gov This discovery was the result of a virtual screening campaign designed to find compounds that could mimic the purine (B94841) moiety of known inhibitors. nih.gov One of the most active compounds from this series displayed a moderate inhibitory activity against htIIα with an IC50 of 139 μM. researchgate.net Further optimization of the closely related 4,6-substituted-1,3,5-triazin-2(1H)-ones confirmed that these compounds act as catalytic inhibitors by binding to the ATPase domain of the enzyme. nih.gov

Carbonic Anhydrase and Ubiquitin-Conjugating Enzyme 2B Inhibition

Carbonic Anhydrase (CA) Inhibition : Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential. A series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties were tested for their ability to inhibit three human (h) CA isozymes: hCA I, hCA II, and the tumor-associated hCA IX. nih.gov These compounds displayed a wide range of inhibition constants (Ki). For hCA I, Ki values ranged from 31-8500 nM. For hCA II, the range was 14-765 nM, and for the tumor-associated hCA IX, Ki values were between 1.0-640 nM. nih.gov Some of these derivatives showed selectivity for inhibiting the tumor-related hCA IX over hCA II, making them interesting leads for cancer therapy. nih.govmdpi.com

Ubiquitin-Conjugating Enzyme Inhibition : The ubiquitin-proteasome system is critical for protein turnover, and its components are targets for cancer therapy. Derivatives of 4,6-diamino-1,3,5-triazine-2-carbohydrazide have been evaluated for their ability to inhibit the Rad6B ubiquitin-conjugating enzyme. Several of these "new triazines" exhibited superior Rad6B inhibitory properties compared to the previously reported inhibitor TZ9. cardiff.ac.uk Specifically, compounds 6a, 6b, 6c, and 6e showed enhanced inhibition of Rad6B's conjugation to both ubiquitin and its substrate, histone H2A. cardiff.ac.uk

| Compound Class | Target Enzyme | Inhibition Constants (Ki) | Reference |

| Triazinyl-benzenesulfonamides | hCA I | 31 - 8500 nM | nih.gov |

| hCA II | 14 - 765 nM | nih.gov | |

| hCA IX | 1.0 - 640 nM | nih.gov | |

| Triazine-2-carbohydrazides | Rad6B | Superior to TZ9 | cardiff.ac.uk |

Receptor Binding Studies

Histamine (B1213489) H4 Receptor (H4R) : The histamine H4 receptor is a promising target for treating inflammatory diseases and pain. A series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine derivatives with different aryl substituents at the 6-position were evaluated for their affinity to the human H4R. A derivative with a 6-(p-chlorophenyl) substituent showed the highest affinity, with a Ki value of 203 nM, and was classified as an antagonist. researchgate.net Another study on alkyl-1,3,5-triazinyl-methylpiperazines identified compound 14 (4-(cyclohexylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) as having a high affinity for hH4R with a Ki of 160 nM, also acting as an antagonist. nih.govscientifiq.ai Further exploration of trisubstituted 1,3,5-triazines yielded compound 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) with a Ki of 63 nM. nih.gov

Adenosine (B11128) A2a Receptor : The adenosine A2A receptor is a target for treating Parkinson's disease. While initial work focused on 1,3,5-triazine derivatives, it was hypothesized that isomeric 1,2,4-triazines might also bind effectively. acs.orgwindows.net Indeed, 1,2,4-triazine (B1199460) derivatives were identified as potent and selective antagonists of the adenosine A2A receptor. researchgate.net Studies on 1,3,5-triazine derivatives also showed that substitutions on the triazine scaffold could modulate binding affinity and selectivity for different adenosine receptor subtypes, including A1 and A3. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

| 6-(p-chlorophenyl) derivative | Histamine H4 | 203 nM | researchgate.net |

| Compound 14 | Histamine H4 | 160 nM | nih.gov, scientifiq.ai |

| Compound 6 | Histamine H4 | 63 nM | nih.gov |

Antimicrobial and Antifungal Evaluations (in vitro)

The emergence of multidrug-resistant microbes necessitates the development of new antimicrobial agents. Derivatives of 1,3,5-triazine have been investigated for their potential in this area.

A combinatorial library based on the 1,3,5-triazine template was designed and screened, leading to the identification of compounds with potent antimicrobial activity and low hemolytic activity. nih.gov In another study, a series of 1,3,5-triazine derivatives were synthesized and tested against several bacterial and fungal strains. One compound, 6-(thiazol-4-yl)-1,3,5-triazine-2,4-diamine (3o ), showed good antibacterial activity against E. coli, K. pneumoniae, and A. tumefaciens. researchgate.net

Additionally, novel 1,2,4-triazine and 1,2-diazepine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the 1,2,4-triazine ring exhibited significant antimicrobial activity, with high minimum inhibitory concentration (MIC) values against all tested bacteria. biointerfaceresearch.com

| Compound/Class | Test Organism | Activity | Reference |

| Compound 3o | E. coli | Good | researchgate.net |

| K. pneumoniae | Good | researchgate.net | |

| A. tumefaciens | Good | researchgate.net | |

| 1,2,4-Triazine derivatives | Various Bacteria | Significant Activity (High MIC) | biointerfaceresearch.com |

In Vivo Proof-of-Concept Studies in Non-Human Research Models

Efficacy in Relevant Animal Models for Disease Pathways (e.g., tumor xenograft models, malaria infection models in mice)

A comprehensive review of published scientific literature reveals a lack of available data regarding in vivo proof-of-concept studies for the specific chemical compound this compound. Extensive searches for efficacy data in relevant animal models for disease pathways, such as tumor xenograft models or malaria infection models in mice, did not yield any specific research findings for this particular derivative.

While the broader class of 1,3,5-triazine derivatives has been the subject of numerous preclinical investigations, with some analogues demonstrating activity in various animal models of cancer and infectious diseases, no such studies have been reported for this compound itself. Therefore, its potential efficacy in non-human research models remains to be determined through future scientific inquiry.

Molecular Mechanisms of Action and Target Identification

Detailed Molecular Binding Modes and Interaction Analysis

There is currently no specific data available from crystallographic or advanced spectroscopic studies that detail the molecular binding modes of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine with any biological target. General knowledge of related triazine compounds suggests that the diamino groups and the nitrogen atoms within the triazine ring are capable of forming hydrogen bonds with amino acid residues in protein binding pockets. The fluorostyryl group would likely engage in hydrophobic and van der Waals interactions. Without experimental data, any description of binding modes would be purely speculative.

Subcellular Localization Studies of the Compound within Cells

There are no published studies that have utilized techniques such as fluorescence microscopy with a labeled version of this compound or cell fractionation followed by analytical detection to determine its subcellular localization. The physicochemical properties of the compound, such as its lipophilicity and charge distribution, would influence its ability to cross cellular and organellar membranes, but its precise distribution within the cell remains uninvestigated.

Elucidation of Resistance Mechanisms in Biological Systems

As there is no established biological activity or defined molecular target for this compound, there have been no studies into the mechanisms by which biological systems might develop resistance to it. Such studies would typically follow the identification of a specific therapeutic or biological effect.

Strategic Derivatization, Prodrug Design, and Delivery Systems Research

Rational Design of Next-Generation Triazine Analogs Based on SAR Findings

The rational design of next-generation analogs of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine is heavily guided by Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These investigations aim to optimize the therapeutic potential of the parent compound by systematically modifying its chemical structure. The 1,3,5-triazine (B166579) ring serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. nih.gov

A significant advancement in this area has been the development of three-dimensional (3D)-QSAR models. nih.gov These computational models provide predictive insights into how different structural modifications will affect the biological activity of the compounds. For the 6,N²-diaryl-1,3,5-triazine-2,4-diamine series, a 3D-QSAR model has been instrumental in predicting the antiproliferative activity against specific cancer cell lines, such as the triple-negative MDA-MB231 breast cancer cells. nih.govnih.gov

Based on these models, it has been determined that the introduction of bulky, electron-donating groups at the phenyl ring in position 6 of the triazine core could enhance antiproliferative efficacy. nih.gov This has led to the design and synthesis of a new series of 6,N²-diaryl-1,3,5-triazine-2,4-diamines with various substituents on the phenyl rings. nih.gov The synthesis of these analogs is often achieved through a one-pot, microwave-assisted, three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine. nih.govnih.gov This method is followed by a base-promoted rearrangement and dehydrogenative aromatization to yield the final triazine compounds. nih.gov

The antiproliferative properties of these newly synthesized analogs have been evaluated against a panel of cancer cell lines. nih.govnih.gov Notably, these compounds have demonstrated selective activity against cancer cells while showing minimal effect on non-cancerous cell lines. nih.gov The primary mechanism of action for the observed antiproliferative effects is believed to be the induction of apoptosis. nih.gov The insights gained from these SAR and 3D-QSAR studies are crucial for the ongoing development of more potent and selective triazine-based therapeutic candidates. nih.govnih.gov

Table 1: Structure-Activity Relationship Findings for 6,N²-diaryl-1,3,5-triazine-2,4-diamine Analogs

| Structural Modification | Effect on Antiproliferative Activity | Reference |

|---|---|---|

| Introduction of bulky, electron-donating groups at position 6 | Predicted to improve activity against MDA-MB231 cells | nih.gov |

| Substitution on the N²-diaryl group | Modulates activity and selectivity | nih.govnih.gov |

| Variation of the aryl group at position 6 | Influences potency and selectivity against different cancer cell lines | nih.gov |

Synthesis and In Vitro Evaluation of Prodrugs for Enhanced Research Utility

Currently, publicly available research specifically detailing the synthesis and in vitro evaluation of prodrugs for "this compound" is limited. However, the principles of prodrug design can be applied to this compound to enhance its utility in research settings. The primary goals of developing a prodrug for a research compound are often to improve its solubility, stability, or to enable controlled release and targeted delivery, thereby facilitating more precise in vitro and in vivo studies.

A common strategy for prodrug synthesis involves the modification of the amino groups on the triazine ring. These primary amines are suitable for derivatization to form bioreversible linkages, such as amides, carbamates, or phosphates. For instance, acylation of one or both amino groups could create an amide prodrug. The choice of the acylating agent would be critical in determining the rate of hydrolysis and subsequent release of the parent compound.

Another approach could involve the synthesis of N-phosphooxymethyl or N-acyloxymethyl derivatives. These prodrug moieties are designed to be cleaved by intracellular enzymes, leading to the release of the active compound within the target cells. This strategy can be particularly useful for improving the cellular uptake and accumulation of the parent molecule.

The in vitro evaluation of such prodrugs would involve a series of experiments to confirm their desired properties. This would include:

Chemical Stability: Assessing the stability of the prodrug in various buffer systems at different pH values to ensure it remains intact until it reaches the target environment.

Enzymatic Conversion: Incubating the prodrug with relevant enzymes (e.g., esterases, phosphatases) or in cell lysates to confirm its conversion to the active parent compound, this compound. The rate of conversion would also be quantified.

Cellular Permeability and Uptake: Using cell-based assays, such as the Caco-2 permeability assay, to determine if the prodrug has improved membrane permeability compared to the parent compound.

In Vitro Efficacy: Comparing the biological activity (e.g., antiproliferative effects) of the prodrug with that of the parent compound in relevant cell lines. A successful prodrug would exhibit comparable or enhanced activity, which would be attributable to its improved physicochemical or pharmacokinetic properties.

While specific data for this compound prodrugs is not yet available, the established principles of prodrug design and evaluation provide a clear framework for future research in this area.

Development of Advanced Delivery Systems for Research Applications (e.g., nanoparticle encapsulation, targeted delivery to cells/tissues)

The development of advanced delivery systems for "this compound" is a promising area of research aimed at enhancing its efficacy and specificity in preclinical studies. While specific research on delivery systems for this particular compound is not extensively documented, general strategies for similar small molecule inhibitors can be applied. These strategies focus on improving the therapeutic index of the compound by increasing its concentration at the site of action while minimizing off-target effects.

Nanoparticle Encapsulation:

One of the most explored strategies for advanced drug delivery is the encapsulation of the therapeutic agent within nanoparticles. Various types of nanoparticles could be utilized for this purpose, including:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a molecule like this compound, liposomal formulation could improve its solubility and stability in biological fluids and prolong its circulation time.

Polymeric Nanoparticles: Biodegradable polymers such as polylactic-co-glycolic acid (PLGA) can be used to formulate nanoparticles that encapsulate the drug. The release of the drug from these particles can be controlled by the degradation rate of the polymer, allowing for sustained release profiles.

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. They are particularly suitable for the delivery of poorly water-soluble drugs.

The development of a nanoparticle formulation for this compound would involve optimizing the formulation parameters to achieve high encapsulation efficiency and a desirable release profile. In vitro characterization would include assessing particle size, zeta potential, and drug loading. Subsequent in vitro studies would evaluate the uptake of the nanoparticles by target cells and their efficacy compared to the free drug.

Targeted Delivery to Cells/Tissues:

To further enhance the specificity of the delivery system, the surface of the nanoparticles can be functionalized with targeting ligands. These ligands are molecules that bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells. This approach, known as targeted drug delivery, can significantly increase the concentration of the drug at the desired site of action.

Potential targeting strategies for a compound with anticancer activity could include:

Antibody-Drug Conjugates (ADCs): Although typically referring to a direct covalent linkage of a drug to an antibody, the principle of using antibodies for targeting can be applied to nanoparticle systems. Antibodies or antibody fragments that recognize tumor-specific antigens can be conjugated to the surface of the drug-loaded nanoparticles.

Peptide-Based Targeting: Specific peptides that bind to receptors on cancer cells can be used as targeting moieties.

Aptamer-Targeted Delivery: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. They can be used to direct nanoparticles to cancer cells.

The in vitro evaluation of targeted delivery systems would involve demonstrating the specific binding and enhanced uptake of the targeted nanoparticles in receptor-positive cells compared to receptor-negative cells. The therapeutic efficacy of the targeted system would then be compared to that of the non-targeted nanoparticles and the free drug.

The development of these advanced delivery systems holds the potential to significantly improve the research utility and therapeutic potential of this compound by optimizing its pharmacokinetic and pharmacodynamic properties.

Emerging Research Applications and Future Directions

Application in Materials Science

The distinct molecular architecture of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine makes it a promising candidate for the development of advanced materials. The electron-deficient 1,3,5-triazine (B166579) ring, coupled with electron-donating diamine groups and a π-conjugated styryl system, creates a versatile building block for materials with tailored optical and structural properties.

Development of Fluorescent Triazine-Based Materials

Organic fluorescent materials are integral to technologies such as organic light-emitting diodes (OLEDs) and molecular probes. nih.gov The structure of this compound is characteristic of a "push-pull" fluorophore, where electron-donating groups (diamine) and an electron-accepting group (triazine) are connected by a π-conjugated system (fluorostyryl). nih.gov This configuration, often referred to as a D-π-A (Donor-π-Acceptor) system, facilitates intramolecular charge transfer upon photoexcitation, which is a key mechanism for strong fluorescence. nih.gov

Research on similar fluorescent triazine styryl derivatives has shown that these compounds can exhibit high Stokes shifts and excellent thermal stability. nih.gov The presence of the N,N-dialkyl groups, analogous to the diamine groups in the subject compound, enhances solubility in common organic solvents and contributes to the molecule's electron-donating capacity. nih.gov These properties suggest that this compound could be developed into highly fluorescent materials for use as emitters in OLEDs or as fluorescent markers in advanced imaging applications. nih.gov

Role as Organic Monomers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comrsc.org The construction of COFs relies on the polymerization of organic monomers into extended, periodic networks. nih.gov

The 1,3,5-triazine core of this compound can serve as a rigid, C3-symmetric node, while the diamine functional groups provide reactive sites for forming covalent linkages with other monomers. nih.gov Triazine-based nodes are known to create COFs with greater stability compared to those derived from benzene-linked structures due to the triazine ring's electron affinity. nih.gov The fluorostyryl substituent can further modify the electronic properties and pore environment of the resulting COF. Fluorination has been shown to enhance gas sorption and separation properties in porous materials by altering chemical and physical characteristics, such as hydrophobicity and electrostatic interactions with gas molecules. researchgate.net This makes the compound a valuable potential monomer for creating functional COFs tailored for specific applications like CO2 capture. researchgate.net

UV Light Absorber Applications

Triazine derivatives are a prominent class of ultraviolet (UV) absorbers used to protect materials like plastics, coatings, and elastomers from degradation caused by UV radiation. sarex.comuvabsorber.com These compounds function by absorbing harmful UV light and dissipating the energy as heat through harmless chemical processes. uvabsorber.com The mechanism involves the absorption of UV photons, which excites the molecule. This energy is then released, often through reversible intramolecular proton transfer, and the molecule returns to its ground state, ready to absorb more UV radiation. uvabsorber.com

Triazine-based UV absorbers are noted for their high efficiency, excellent thermal stability, and broad-spectrum absorption across UVA and UVB ranges. uvabsorber.comirowater.com The conjugated system of the 1,3,5-triazine ring in this compound is well-suited for UV absorption. Its incorporation into polymer matrices could enhance the longevity and performance of materials by preventing photodegradation, such as fading, loss of gloss, and chalking. uvabsorber.com

Explorations in Agrochemical Research (focusing on chemical mechanism rather than product use)

In agrochemical research, 1,3,5-triazine derivatives have a long history, most notably as herbicides. A structurally related compound, 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, is recognized for its herbicidal properties. chemimpex.com The primary mechanism of action for many triazine-based herbicides is the inhibition of photosynthesis.